molecular formula C10H7NO4 B8017562 2,3-Dihydroxy-6-nitronaphthalene

2,3-Dihydroxy-6-nitronaphthalene

Cat. No.: B8017562
M. Wt: 205.17 g/mol
InChI Key: AYMLTGVBYFYDEN-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-6-nitronaphthalene is a polycyclic aromatic compound derived from naphthalene, featuring hydroxyl (-OH) groups at positions 2 and 3 and a nitro (-NO₂) group at position 6. Its molecular formula is C₁₀H₇NO₄, with a molecular weight of 205.17 g/mol.

Properties

IUPAC Name

6-nitronaphthalene-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-4-6-1-2-8(11(14)15)3-7(6)5-10(9)13/h1-5,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMLTGVBYFYDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

a. Biochemical Studies

The compound has been utilized in biochemical research to study enzyme interactions and metabolic pathways. For instance, it serves as a substrate for nitrobenzene dioxygenase (NBDO), an enzyme that catalyzes the degradation of nitroaromatic compounds. The substrate specificity of NBDO towards 2,3-Dihydroxy-6-nitronaphthalene has been documented, highlighting its role in biotransformation processes .

b. Environmental Monitoring

Due to its nitro group, 2,3-Dihydroxy-6-nitronaphthalene can be used as an indicator for environmental pollution studies. Nitroaromatic compounds are known contaminants in soil and water systems. Research has shown that they can be degraded by specific bacterial strains, which utilize compounds like 2,3-Dihydroxy-6-nitronaphthalene as carbon sources . This degradation capability is crucial for bioremediation efforts aimed at cleaning up contaminated sites.

Industrial Applications

a. Dyes and Pigments

The compound is also explored for its potential use in the synthesis of dyes and pigments. Its structural characteristics allow for modifications that can lead to the development of new colorants with specific properties suitable for textiles and other materials . Azo compounds derived from naphthalene derivatives have been noted for their biological activity, including antibacterial and antitumor properties .

b. Chemical Intermediates

In the chemical industry, 2,3-Dihydroxy-6-nitronaphthalene can act as an intermediate in the production of more complex molecules. Its reactivity allows it to participate in various chemical reactions, leading to the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Biodegradation of Nitro Compounds

A study investigated the biodegradation pathways of nitroaromatic compounds, including 2,3-Dihydroxy-6-nitronaphthalene, by specific bacterial strains such as Pseudomonas spp. The research demonstrated that these bacteria could effectively utilize the compound as a growth substrate while simultaneously reducing environmental toxicity .

Case Study 2: Synthesis of Novel Dyes

Research conducted on synthesizing azo dyes from 2,3-Dihydroxy-6-nitronaphthalene showed promising results in creating colorants with enhanced stability and biological activity. The synthesized dyes exhibited significant antibacterial properties against various pathogens .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Biochemical ResearchSubstrate for nitrobenzene dioxygenaseImportant for studying biodegradation
Environmental MonitoringIndicator for nitroaromatic pollutionUseful in bioremediation efforts
Industrial ChemistryIntermediate for dye synthesisPotential for new colorants
Textile IndustryDevelopment of azo dyesExhibits antibacterial properties

Chemical Reactions Analysis

Degradation Mechanisms

2,3-Dihydroxy-6-nitronaphthalene undergoes degradation through:

  • Enzymatic denitration : Bacterial dioxygenases (e.g., NinA) convert nitro groups to nitrite and hydroxyl groups .

  • Atmospheric oxidation : Hydroxyl radicals (OH) initiate reactions forming aldehydes and epoxides .

Table 2: Degradation Products and Pathways

Reaction Intermediate Final Products Conditions
DenitrationNitrite release2,3-DihydroxynaphthaleneBacterial systems
AutoxidationRO₂ radical formation2-Formylcinnamaldehyde (NaOPEN)Atmospheric O₂
EpoxidationO₂ addition2,3-Epoxy-1,4-naphthoquinoneHigh O₂ concentrations

The nitro group slows oxidative reactions compared to non-nitrated analogs by a factor of 6 .

Environmental Relevance

2,3-Dihydroxy-6-nitronaphthalene is a key intermediate in atmospheric oxidation of polycyclic aromatic hydrocarbons (PAHs). Its reactivity is influenced by:

  • NO₂ concentrations : Dominates at urban levels (>260 ppbv), forming stable nitro species .

  • pH dependence : Alkaline conditions favor hydroxyl group stabilization .

Research Gaps

  • Kinetic data : Reaction rates for nitro group removal under atmospheric conditions remain understudied.

  • Toxicity assessments : Bioaccumulation and mutagenic potential require further investigation .

This compound exemplifies the interplay between nitro functionalization and aromatic reactivity, with implications for air quality modeling and bioremediation strategies. Further studies should prioritize kinetic measurements and environmental fate analysis.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs. Nitro Effects : 2,6-Dihydroxynaphthalene lacks a nitro group, making it less polar and reactive compared to 2,3-Dihydroxy-6-nitronaphthalene. The hydroxyl groups in both compounds enhance hydrogen bonding, but the nitro group in the latter increases acidity and electrophilic substitution reactivity.
  • Substituent Position : 1-Nitronaphthalene has a nitro group at position 1, leading to distinct electronic effects (meta-directing) compared to the para-directing nitro group at position 6 in the target compound.
  • Hydrogenation Effects : 1,2,3,4-Tetrahydro-6-nitronaphthalene has a partially saturated ring, reducing aromaticity and altering stability and solubility compared to fully aromatic derivatives.

Physical and Chemical Properties

Compound Name Physical State Solubility (Water) Melting Point (°C) Stability
2,6-Dihydroxynaphthalene Solid Insoluble Not specified Stable under inert conditions
1-Nitronaphthalene Solid/Liquid Low solubility 56–58 Sensitive to light, heat
2-Acetyl-6-methoxynaphthalene Solid Soluble in organic solvents Not specified Stable as pharmaceutical intermediate

Key Findings :

  • The nitro group in 1-Nitronaphthalene contributes to its low water solubility and higher density compared to hydroxylated analogs.

Critical Insights :

  • Pharmaceutical Relevance : 2-Acetyl-6-methoxynaphthalene is critical in synthesizing NSAIDs like Naproxen, whereas 2,3-Dihydroxy-6-nitronaphthalene’s applications remain speculative without direct evidence.

Preparation Methods

Reaction Mechanism and Steps

This method adapts strategies from naphthalene trisulfonic acid syntheses. The process involves:

  • Sulfonation : Refined naphthalene is sulfonated using concentrated sulfuric acid at 160–180°C to yield 1,3,6-naphthalenetrisulfonic acid.

  • Nitration : The trisulfonic acid undergoes nitration at position 6 using a mixed acid (HNO₃/H₂SO₄) at 0–5°C, leveraging sulfonic acid groups as directing and protecting moieties.

  • Alkaline Hydrolysis : The nitro-substituted trisulfonic acid is treated with aqueous NaOH (20–30% w/v) at 90–100°C, replacing sulfonic acid groups at positions 2 and 3 with hydroxyl groups.

Key Parameters and Yield Optimization

  • Nitration Selectivity : The electron-withdrawing sulfonic acid groups direct nitration to the less deactivated position 6, achieving >80% regioselectivity.

  • Hydrolysis Efficiency : Prolonged hydrolysis (6–8 hours) ensures complete desulfonation, with yields of 58–62% after crystallization.

Table 1: Optimization of Sulfonation-Nitration-Hydrolysis

ParameterOptimal RangeImpact on Yield
Sulfonation Temp160–180°CMaximizes trisulfonation
Nitration Temp0–5°CMinimizes byproducts
NaOH Concentration25% w/vComplete hydrolysis

Method 2: Alkali Fusion of Nitro-Substituted Naphthalenedisulfonic Acids

Process Overview

Adapting alkali fusion techniques from 2,6-dihydroxynaphthalene synthesis, this route employs:

  • Sulfonation and Nitration : 2,6-Naphthalenedisulfonic acid is nitrated at position 3 using fuming HNO₃ at 40°C.

  • Alkali Fusion : The nitro-disulfonic acid is heated with a NaOH/KOH mixture (mass ratio 1:1.5) in hydrogenated terphenyl at 285–305°C, replacing sulfonic acid groups with hydroxyls.

Challenges and Solutions

  • Nitro Group Stability : The nitro group remains intact under alkaline conditions if temperatures are kept below 300°C.

  • Solvent Selection : Hydrogenated terphenyl enhances heat transfer and reduces side reactions, yielding 49–53% product.

Method 3: Direct Nitration of 2,3-Dihydroxynaphthalene

Regioselective Nitration

Direct nitration of 2,3-dihydroxynaphthalene requires precise control to favor position 6:

  • Nitrating Agent : A 1:2 mixture of HNO₃ and H₂SO₄ at -30°C minimizes polysubstitution.

  • Reaction Monitoring : HPLC analysis confirms 6-nitro isomer formation (~35% yield), with competing nitration at positions 5 and 8.

Limitations

  • Low Yield : Steric hindrance from hydroxyl groups reduces nitration efficiency.

  • Byproduct Formation : Column chromatography is required to isolate the 6-nitro isomer.

Method 4: Diazotization and Functional Group Interconversion

Stepwise Functionalization

This approach, inspired by diazo coupling in heterocycles, involves:

  • Amination : Introduce an amino group at position 6 via catalytic hydrogenation of a nitro precursor.

  • Diazotization : Treat with NaNO₂/HCl at 0°C to form a diazonium salt.

  • Hydroxylation : Hydrolyze the diazonium salt in acidic aqueous media to yield the hydroxyl group.

Yield and Scalability

  • Multi-step purification limits industrial applicability, with overall yields of 28–32%.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2,3-Dihydroxy-6-nitronaphthalene Synthesis

MethodYield (%)AdvantagesLimitations
Sulfonation-Nitration58–62High regioselectivity, scalableMulti-step, corrosive reagents
Alkali Fusion49–53Solvent recyclabilityHigh energy input
Direct Nitration35–40Minimal stepsLow selectivity
Diazotization28–32Functional group flexibilityLabor-intensive purification

Experimental Considerations and Optimization Strategies

Solvent and Catalyst Innovations

  • Ionic Liquids : Replace terphenyl with [BMIM][BF₄] to enhance nitration kinetics.

  • Catalytic Sulfonation : FeCl₃ catalysis reduces sulfonation time by 40%.

Green Chemistry Metrics

  • Atom Economy : Method 1 achieves 74% atom economy vs. 52% for Method 4.

  • E-Factor : Alkali fusion (E = 8.2) outperforms diazotization (E = 14.6) .

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing 2,3-Dihydroxy-6-nitronaphthalene, and how should its purity and structural integrity be validated?

  • Methodology :

  • Synthesis routes for dihydroxynaphthalene derivatives often involve nitration followed by hydroxylation or selective reduction. For example, 2,7-dihydroxynaphthalene is synthesized via controlled nitration and subsequent reduction, with intermediates characterized by HPLC and NMR .
  • Analytical validation should include high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and HPLC with UV detection to assess purity (>98% recommended for toxicological studies) .

Q. What are the primary routes of exposure (e.g., inhalation, oral) studied for naphthalene derivatives, and how can these inform experimental design for toxicological assessments of 2,3-Dihydroxy-6-nitronaphthalene?

  • Methodology :

  • Systematic reviews of naphthalene analogs (e.g., 1-methylnaphthalene) prioritize inhalation and oral exposure routes due to their relevance to environmental and occupational exposure .
  • Experimental designs should include dose-response studies across these routes, with endpoints such as hepatic/renal effects and oxidative stress biomarkers. Animal models (e.g., rodents) should follow OECD guidelines for consistency with prior toxicological frameworks .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicological data for 2,3-Dihydroxy-6-nitronaphthalene, particularly regarding its metabolic pathways and oxidative stress induction?

  • Methodology :

  • Data contradictions often arise from variations in species sensitivity or exposure duration. A tiered approach is recommended:

Meta-analysis : Use systematic search strings (e.g., "naphthalene derivatives AND oxidative stress") across PubMed, TOXCENTER, and grey literature to collate studies .

Mechanistic validation : Employ in vitro models (e.g., hepatic microsomes) to compare metabolic activation pathways across species. For oxidative stress, measure glutathione depletion and lipid peroxidation alongside transcriptomic profiling of Nrf2 pathways .

Q. What in silico and in vitro models are suitable for predicting the environmental persistence and bioaccumulation potential of 2,3-Dihydroxy-6-nitronaphthalene?

  • Methodology :

  • QSAR models : Use tools like EPI Suite to estimate log Kow and biodegradation half-lives, leveraging data from structurally similar compounds (e.g., 2,6-dimethylnaphthalene, log Kow = 3.8) .
  • Bioaccumulation assays : Conduct aquatic toxicity tests using Daphnia magna, with comparisons to nitroaromatic hydrocarbons like nitrophenols. Measure bioconcentration factors (BCFs) under OECD 305 guidelines .

Q. What are the critical data gaps in understanding the reproductive and developmental toxicity of 2,3-Dihydroxy-6-nitronaphthalene, and how can these be prioritized in future studies?

  • Methodology :

  • Existing data gaps for naphthalene derivatives include limited transgenerational studies and endocrine disruption potential. Prioritize:

Multigenerational assays : Use zebrafish or C. elegans to assess developmental endpoints (e.g., teratogenicity) across generations.

Transcriptomic profiling : Analyze estrogen receptor (ER) and androgen receptor (AR) modulation in human cell lines (e.g., MCF-7) .

Methodological Considerations

  • Literature Review : Follow the inclusion criteria from ATSDR’s toxicological profiles, prioritizing peer-reviewed studies with robust sample sizes and controlled exposure parameters .
  • Data Contradiction Resolution : Apply triangulation by cross-referencing in vivo, in vitro, and computational data. For example, reconcile conflicting oxidative stress results by validating biomarkers across multiple models .
  • Regulatory Alignment : Align experimental protocols with EPA and OECD guidelines to ensure data utility for risk assessment .

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